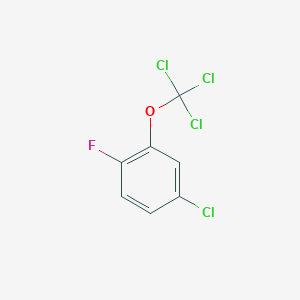

4-Chloro-1-fluoro-2-(trichloromethoxy)benzene

Description

4-Chloro-1-fluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₇H₃Cl₄FO. Its structure features a benzene ring substituted with chlorine at position 4, fluorine at position 1, and a trichloromethoxy group (-O-CCl₃) at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of its substituents, which enhance reactivity in electrophilic substitution reactions . The trichloromethoxy group introduces significant steric bulk and strong electron-withdrawing character, influencing both synthetic pathways and stability .

Properties

IUPAC Name |

4-chloro-1-fluoro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4FO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLKYHFZJZLBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-fluoro-2-(trichloromethoxy)benzene typically involves the reaction of 4-chloro-1-fluoro-2-nitrobenzene with trichloromethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 4-Chloro-1-fluoro-2-(trichloromethoxy)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-fluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The trichloromethoxy group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amine derivatives.

Scientific Research Applications

4-Chloro-1-fluoro-2-(trichloromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-1-fluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-1-methyl-4-(trichloromethoxy)benzene (CAS 1404194-40-6)

- Substituents : Chlorine (position 2), methyl (position 1), and trichloromethoxy (position 4).

- However, the absence of fluorine diminishes its electron-withdrawing capacity, altering regioselectivity in further functionalization .

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS 158579-80-7)

- Substituents : Bromine (position 4), chlorine (position 2), and trifluoromethoxy (position 1).

- Comparison : The trifluoromethoxy group (-O-CF₃) is less bulky and more electronegative than trichloromethoxy (-O-CCl₃), leading to lower steric hindrance and higher thermal stability. Bromine’s larger atomic radius compared to fluorine may slow reaction kinetics in cross-coupling reactions .

Halogenated Benzene Derivatives with Mixed Substituents

1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene

- Substituents : Chlorine (position 1), fluorine (position 5), nitro (position 4), and trichloromethyl (-CCl₃, position 2).

- Comparison : The nitro group introduces strong electron-withdrawing effects, making this compound more reactive toward reduction reactions than the target molecule. However, the trichloromethyl group (vs. trichloromethoxy) lacks oxygen’s lone pairs, reducing its ability to stabilize negative charges in intermediates .

2-Chloro-4-methyl-1-(trifluoromethoxy)benzene (CAS 75462-60-1)

- Substituents : Chlorine (position 2), methyl (position 4), and trifluoromethoxy (position 1).

- Comparison: The methyl group enhances solubility in nonpolar solvents compared to the target compound. The trifluoromethoxy group’s lower steric demand allows for easier access to catalytic sites in transition metal-mediated reactions .

Functional Group Variations

2-Chloro-1-(3-fluorobenzyloxy)-4-nitro-benzene

- Substituents : Chlorine (position 2), 3-fluorobenzyloxy (position 1), and nitro (position 4).

- Comparison : The benzyloxy group introduces π-π stacking capabilities, which are absent in the target compound. This property can enhance crystallinity, as evidenced by its single-crystal X-ray structure determination .

1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (CAS 1402004-78-7)

- Substituents : Chlorine (position 1), fluorine (position 2), methoxy (position 4), and trifluoromethyl (position 3).

- Comparison : The methoxy group (-OCH₃) is electron-donating, opposing the electron-withdrawing effects of chlorine and fluorine. This contrast creates a polarized electronic environment, differing significantly from the uniformly electron-deficient target compound .

Data Tables

Table 1: Key Properties of 4-Chloro-1-fluoro-2-(trichloromethoxy)benzene and Analogues

Biological Activity

4-Chloro-1-fluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound 4-Chloro-1-fluoro-2-(trichloromethoxy)benzene is characterized by the presence of multiple halogen substituents, which significantly influence its chemical reactivity and biological interactions. The structural formula can be represented as follows:

This complex structure contributes to its unique properties, making it a subject of interest in synthetic organic chemistry and pharmacology.

The biological activity of 4-Chloro-1-fluoro-2-(trichloromethoxy)benzene is primarily attributed to its ability to interact with specific biomolecules. Research indicates that it may act as an inhibitor or modulator of various enzymes and receptors, leading to alterations in cellular signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest interactions with:

- Enzymes : Potential inhibition of metabolic enzymes involved in drug metabolism.

- Receptors : Possible binding to G-protein coupled receptors (GPCRs), influencing physiological responses.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of halogenated compounds, including 4-Chloro-1-fluoro-2-(trichloromethoxy)benzene. Results indicated significant inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent .

- Pharmacological Applications : In a series of pharmacological assays, this compound was evaluated for its efficacy in inhibiting specific cancer cell lines. The findings revealed dose-dependent cytotoxicity, highlighting its potential role as a chemotherapeutic agent .

- Environmental Impact : Research has also focused on the environmental implications of this compound due to its persistence and bioaccumulation in ecosystems. Studies demonstrated that it could disrupt endocrine functions in aquatic organisms, raising concerns about its environmental safety .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Chloro-1-fluoro-2-(trichloromethoxy)benzene, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene | Contains trifluoromethyl group | Moderate antimicrobial activity |

| 2-Chloro-4-fluorobenzene | Lacks complex halogen substituents | Limited biological activity |

| 4-Bromo-1-fluoro-2-(trichloromethoxy)benzene | Similar structure with bromine instead | Enhanced cytotoxicity against cancer cells |

This table illustrates that while similar compounds may exhibit some biological activity, the presence of the trichloromethoxy group in 4-Chloro-1-fluoro-2-(trichloromethoxy)benzene imparts distinct reactivity and biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.